Methyl 3-methyl-1H-pyrrole-2-carboxylate
Description
Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compounds
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of organic and medicinal chemistry. alliedacademies.org This structural motif is a core component of numerous naturally occurring and synthetic molecules with a wide array of biological activities. alliedacademies.org Pyrrole and its derivatives are integral to complex macrocycles such as the porphyrins found in heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems.
The versatility of the pyrrole ring allows for the synthesis of a diverse range of compounds with applications as pharmaceuticals, agrochemicals, dyes, and materials. alliedacademies.org In medicinal chemistry, pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.org The ability to readily functionalize the pyrrole ring at various positions enables chemists to fine-tune the steric and electronic properties of molecules, leading to the development of potent and selective therapeutic agents.
Within the vast family of pyrrole derivatives, Methyl 3-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block and intermediate in the synthesis of more complex molecules. synhet.com Its structure, featuring a methyl group at the 3-position and a methyl carboxylate group at the 2-position of the pyrrole ring, provides a strategic starting point for further chemical modifications. This substitution pattern is particularly valuable for constructing polysubstituted pyrrole systems found in various biologically active compounds.
Researchers utilize this compound in multi-step synthetic pathways to create novel drug candidates and functional materials. synhet.comrgmcet.edu.in The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrrole ring itself can undergo various electrophilic substitution reactions. This reactivity makes this compound a versatile intermediate for generating a library of derivatives for biological screening and materials science applications.
Historical Perspective of Pyrrole-2-carboxylate Research
The history of pyrrole-2-carboxylate research is intrinsically linked to the broader development of pyrrole chemistry. One of the earliest and most enduring methods for synthesizing pyrroles is the Paal-Knorr synthesis, first reported in 1884. alfa-chemistry.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. alfa-chemistry.commdpi.comorganic-chemistry.org While the initial reports focused on the synthesis of furans, the adaptation for pyrroles quickly followed and has remained a cornerstone of heterocyclic chemistry. wikipedia.org
The mechanism of the Paal-Knorr synthesis was a subject of study for many years, with significant elucidation occurring in the 1990s. rgmcet.edu.inwikipedia.org Early research into pyrrole-2-carboxylates often involved multi-step processes, and the development of more efficient and regioselective synthetic methods has been a continuous area of investigation. These historical synthetic routes laid the groundwork for the preparation of a wide variety of substituted pyrroles, including the esters of pyrrole-2-carboxylic acids, which have become indispensable in modern organic synthesis.
Current Research Trends and Future Directions for this compound
Current research involving this compound and related structures is largely focused on the discovery of new therapeutic agents. The pyrrole-2-carboxylate moiety is a key pharmacophore in the development of novel antibacterial and antimalarial drugs.
Recent studies have demonstrated that derivatives of 1H-pyrrole-2-carboxylate exhibit potent activity against Mycobacterium tuberculosis. nih.gov For instance, certain pyrrolamide inhibitors have been shown to target the GyrB domain of DNA gyrase, an essential enzyme in bacteria, with high efficacy. nih.gov Furthermore, new pyrrolamide-type inhibitors have displayed exceptional antibacterial activity against drug-resistant strains of bacteria like Staphylococcus aureus. nih.gov
In the field of antimalarial drug discovery, the pyrrole scaffold is also being actively investigated. While some modifications to the pyrrole ring, such as the removal of methyl groups, have been shown to decrease antimalarial activity, the core structure remains a promising template for the design of new therapeutic agents.
The future of research on this compound is likely to expand beyond its current applications. Its utility as a versatile building block suggests potential for its use in the development of new materials with interesting electronic or photophysical properties. Moreover, as our understanding of disease pathways deepens, this compound may be employed in the synthesis of targeted therapies for a wider range of conditions, including cancer and inflammatory diseases. The continued exploration of new synthetic methodologies will also undoubtedly open up new avenues for the application of this important heterocyclic compound.
Below is a table summarizing the key research areas for pyrrole derivatives:
| Research Area | Focus | Key Findings |
| Antibacterial Agents | Development of new drugs to combat bacterial infections, including drug-resistant strains. | Pyrrole-2-carboxylate derivatives show potent activity against Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov |
| Antimalarial Drugs | Design and synthesis of novel compounds for the treatment of malaria. | The pyrrole scaffold is a promising template, though modifications can significantly impact activity. |
| Organic Synthesis | Use as a versatile intermediate for the construction of complex molecules. | The compound's reactivity allows for the generation of diverse molecular libraries. synhet.comrgmcet.edu.in |
| Materials Science | (Future Direction) | Potential for development of new materials with unique electronic and photophysical properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQAWKPLZMZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640610 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-69-6 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Methyl 3 Methyl 1h Pyrrole 2 Carboxylate and Its Derivatives
Established Synthetic Routes to the Pyrrole (B145914) Core
The construction of the pyrrole ring can be achieved through several well-established methodologies, each offering distinct advantages depending on the availability of starting materials and the desired substitution pattern.
The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an electron-withdrawing group alpha to a carbonyl. wikipedia.org A significant challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are typically prepared in situ. A common method involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org
The general mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine. This is followed by an intramolecular cyclization, elimination of a water molecule, and subsequent isomerization to yield the aromatic pyrrole ring. wikipedia.org Modern adaptations have focused on improving the efficiency and scope of the reaction, including the development of catalytic versions. For instance, a manganese-catalyzed dehydrogenative coupling of 1,2-amino alcohols with keto esters has been reported, which forms hydrogen as the only byproduct. organic-chemistry.org
Table 1: Overview of Knorr Pyrrole Synthesis
| Feature | Description |
|---|---|
| Reactants | α-amino-ketone (often generated in situ) and a β-dicarbonyl compound (e.g., β-ketoester). wikipedia.org |
| Catalyst/Conditions | Typically requires zinc and acetic acid; proceeds at room temperature. wikipedia.org |
| Key Intermediate | Enamine formed after initial condensation. wikipedia.org |
| Advantages | High versatility for producing polysubstituted pyrroles. |
| Modern Adaptations | Catalytic versions using transition metals like Manganese (Mn) to enhance efficiency and sustainability. organic-chemistry.org |
Named after Arthur Rudolf Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.org This method is particularly valuable for its ability to generate a wide array of substituted pyrroles. scribd.com The reaction mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve cyclization and dehydration to afford the final pyrrole product. wikipedia.org
Table 2: Characteristics of Hantzsch Pyrrole Synthesis
| Feature | Description |
|---|---|
| Reactants | β-ketoester, α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net |
| Mechanism Steps | 1. Enamine formation. 2. Nucleophilic attack on α-haloketone. 3. Intramolecular cyclization. 4. Dehydration. wikipedia.org |
| Advantages | More versatile than some other methods for producing certain alkyl-substituted pyrroles. scribd.com |
| Variations | Continuous flow synthesis for improved efficiency and yield. nih.gov In-situ hydrolysis of esters using reaction byproducts. nih.gov |
The Paal-Knorr synthesis is a straightforward and common method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism was investigated by V. Amarnath, whose work suggested that the reaction proceeds through the formation of a hemiaminal after the amine attacks a protonated carbonyl group. A second attack by the amine on the other carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole. wikipedia.orgorganic-chemistry.org Recent advancements have focused on greener reaction conditions, including the use of catalysts like iron(III) chloride in water or performing the reaction uncatalyzed in boiling water. organic-chemistry.orgnih.gov Microwave-assisted Paal-Knorr reactions have also been shown to accelerate the synthesis and improve yields by reducing thermal decomposition. nih.gov
Targeted Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate
The specific synthesis of this compound can be approached either by constructing the pyrrole ring with the desired substituents in place or by modifying a pre-existing pyrrole derivative.
The classical syntheses described above can be adapted to produce this compound by selecting the appropriate precursors.
Via Hantzsch Synthesis: A potential route would involve the condensation of methyl acetoacetate (B1235776) (the β-ketoester), chloroacetone (B47974) (the α-haloketone), and ammonia. This combination of reactants would provide the necessary carbon framework and substituents to form the target molecule.
Via Paal-Knorr Synthesis: The required precursor would be a 1,4-dicarbonyl compound, specifically methyl 2,4-dioxopentanoate. Condensation of this diketone with ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297) would lead to the formation of the 3-methyl-pyrrole ring with the methyl carboxylate at the 2-position.
An alternative strategy is to start with a simpler, commercially available or easily synthesized pyrrole and introduce the required functional groups. This often involves electrophilic substitution reactions, as the pyrrole ring is electron-rich.
For example, one could start with methyl 1H-pyrrole-2-carboxylate. Introducing the methyl group at the 3-position could be challenging due to the directing effects of the existing ester group, but electrophilic substitution reactions like Friedel-Crafts acylation followed by reduction could be a viable, albeit multi-step, pathway. A more direct modification might involve Vilsmeier-Haack formylation to introduce a formyl group, followed by reduction. nih.govresearchgate.net
Another approach involves the functionalization of a related pyrrole ester. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate can undergo electrophilic halogenation. Chlorination with N-chlorosuccinimide or fluorination with reagents like Selectfluor can introduce a halogen onto the pyrrole ring, demonstrating that the ring is susceptible to modification even with multiple substituents present. nih.gov These halogenated derivatives can then serve as intermediates for further modifications, such as cross-coupling reactions, to introduce other functional groups.
Table 3: Selected Reactions for Modification of Pyrrole Derivatives
| Reaction Type | Reagents | Position of Modification | Purpose |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | Typically C2 or C5 (electron-rich positions) | Introduces a -CHO group, a versatile handle for further synthesis. nih.gov |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C2 or C3 depending on existing substituents | Introduces an acyl group. nih.gov |
| Chlorination | N-chlorosuccinimide (NCS) | Electron-rich positions on the ring | Introduces a chlorine atom. nih.gov |
| Fluorination | Selectfluor | Electron-rich positions on the ring | Introduces a fluorine atom. nih.gov |
Regioselective Synthetic Approaches
Regiocontrol is a critical aspect of synthesizing multisubstituted pyrroles, ensuring the correct placement of functional groups on the heterocyclic core. A notable regiocontrolled strategy for obtaining pyrrole-2-carboxyaldehydes, which are direct precursors to the corresponding carboxylates, involves the Barton-Zard pyrrole synthesis. nih.gov This method utilizes the reaction between N-methoxy-N-methyl-2-isocyanoacetamide (a Weinreb amide) and α-nitroalkenes or β-nitroacetates to produce N-methoxy-N-methyl pyrrole-2-carboxamides. nih.gov These intermediates can then be readily converted to the target pyrrole-2-carboxaldehydes with high regioselectivity. nih.gov
Another approach to achieving regioselectivity is through transition-metal-catalyzed reactions. For instance, titanium-catalyzed [2 + 2 + 1] heterocoupling of heteroatom-substituted alkynes has been shown to generate heteroatom-substituted pyrroles with high chemo- and regioselectivity. nih.gov Similarly, copper-hydride (CuH) catalyzed coupling of enynes and nitriles provides polysubstituted N-H pyrroles with high regioselectivity under mild conditions. nih.govmit.edu The selectivity in these reactions is often dictated by the steric and electronic properties of the substrates and the nature of the catalyst.
In the context of other heterocycles, regioselectivity has been achieved by carefully choosing the nature of the reactants. For example, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas the corresponding free hydrazine (B178648) yields the 1,5-regioisomer exclusively. acs.org Such principles of controlling reaction pathways through reactant choice are fundamental to achieving regioselectivity in heterocyclic synthesis.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netrsc.org A significant focus has been on replacing volatile and toxic organic solvents. rsc.orglucp.net For instance, lactic acid, a weaker and less volatile acid, has been successfully used to replace acetic acid in some pyrrole syntheses, leading to increased yields as the products are less soluble and can be separated by simple filtration. semanticscholar.org
The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation has proven effective in accelerating reaction rates, thereby reducing reaction times and energy consumption. researchgate.netrsc.orgsemanticscholar.org Microwave-assisted synthesis, particularly when combined with ionic liquids that can act as both catalyst and solvent, offers a powerful and eco-friendly platform. rsc.org This synergistic approach eliminates the need for volatile organic solvents and allows the catalyst to be recovered and reused for multiple cycles without significant loss of activity. rsc.org
Solvent-free methodologies, such as mechano-chemical activation via ball milling, represent another key green strategy. lucp.net This technique can be catalyzed by bio-sourced, non-toxic organic acids like citric acid, succinic acid, or ascorbic acid, further enhancing the environmental credentials of the synthesis. lucp.net
| Green Principle | Methodology | Key Features | Reference |
|---|---|---|---|
| Alternative Solvents | Replacement of acetic acid with lactic acid | Less volatile solvent, increased yield, easier product separation. | semanticscholar.org |
| Energy Efficiency | Microwave-assisted synthesis with ionic liquid catalyst | Drastically reduced reaction times (e.g., to 10 mins), solvent-free conditions, recyclable catalyst. | rsc.org |
| Energy Efficiency | Ultrasound irradiation (40 kHz) | Increases reaction rate, avoids high temperatures, prevents catalyst aggregation. | semanticscholar.org |
| Solvent-Free Conditions | Mechano-chemical activation (ball milling) | Catalyzed by bio-sourced organic acids (e.g., citric acid); avoids bulk solvents. | lucp.net |
| Use of Safer Reagents | Cascade synthesis using formic acid as a green reductant | Avoids harsher reducing agents in a domino reaction catalyzed by iron. | rsc.org |
Catalytic Strategies in Pyrrole-2-carboxylate Synthesis
Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For pyrrole-2-carboxylates, various catalytic systems involving transition metals have been developed, providing milder and more atom-economical routes compared to classical methods. rawdatalibrary.net
Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed coupling reactions have become indispensable for constructing the pyrrole ring. nih.gov Copper-hydride (CuH) catalysis, for example, enables the efficient coupling of readily available enynes and nitriles to form polysubstituted pyrroles. nih.govmit.edu This protocol is noted for its mild conditions and broad functional group tolerance. nih.gov
Titanium-based catalysts have also been employed in multicomponent reactions to build the pyrrole scaffold. researchgate.net A notable example is the Ti-catalyzed [2 + 2 + 1] synthesis, which can be combined in a one-pot sequence with a Suzuki coupling reaction to produce pentasubstituted 2-aryl pyrroles. nih.gov This method utilizes alkynyl boranes as coupling partners, which are subsequently functionalized in the cross-coupling step. nih.gov Other transition metals, including palladium, copper, and rhodium, are widely used in various oxidative coupling reactions to synthesize pyrroles. researchgate.net
Iron-Containing Catalysts in Pyrrole Ester Formation
Given its high natural abundance, low cost, and minimal toxicity, iron has emerged as an attractive, sustainable alternative to precious metal catalysts like palladium. digitellinc.combohrium.com Iron-containing catalysts have been successfully used to synthesize alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields. bohrium.comresearchgate.net One such method involves the reaction of 1H-pyrrole with carbon tetrachloride and an aliphatic alcohol in the presence of an iron catalyst. bohrium.comresearchgate.net
More advanced iron-catalyzed systems have been developed for cascade reactions. An acid-tolerant homogeneous iron–Tetraphos catalyst can facilitate the synthesis of pyrroles from nitroarenes using green reductants like formic acid or molecular hydrogen. rsc.org This process involves an initial transfer hydrogenation followed by an acid-catalyzed Paal–Knorr condensation. rsc.org Furthermore, air-stable molecular iron(0) complexes have been shown to catalyze the synthesis of C-2, C-3, and C-4 substituted pyrroles with high regiospecificity. nih.gov Iron catalysts also enable the direct C-2 coupling of pyrrole with heteroarylboronic acids, demonstrating their utility in Suzuki-type biaryl couplings. digitellinc.com
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Iron-containing catalysts | 1H-Pyrrole, CCl4, Aliphatic Alcohols | Alkyl 1H-pyrrole-2-carboxylates | Quantitative yields. | bohrium.comresearchgate.net |
| Homogeneous iron–Tetraphos catalyst | Nitroarenes, 1,4-dicarbonyls | Substituted pyrroles | Cascade reaction using green reductants (formic acid or H2). | rsc.org |
| Air-stable molecular iron(0) complex | Secondary alcohols, Amino alcohols | Substituted pyrroles | Highly regiospecific, broad functional group tolerance. | nih.gov |
| Iron catalyst (unspecified) | Pyrrole, Heteroarylboronic acids | C-2 coupled biaryls | Air-stable conditions, Suzuki-type coupling. | digitellinc.com |
Catalytic Asymmetric Synthesis and Chiral Derivatives
The development of catalytic asymmetric methods to produce chiral pyrrole derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. acs.org Axially chiral pyrroles, a class of atropisomers, are especially valuable as chiral ligands and catalysts. acs.orgresearchgate.net
One innovative strategy involves a copper(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide, followed by an oxidation step. acs.org This sequence facilitates a central-to-axial chirality transfer, yielding axially chiral 2-naphthylpyrroles with high atroposelectivity. acs.org Organocatalysis also provides a powerful metal-free approach. Chiral phosphoric acids (CPA) have been used to catalyze the Paal–Knorr reaction between 3-aminoindolizines and 1,4-diketones, resulting in the highly efficient atroposelective synthesis of N-indolizinylpyrroles with excellent enantioselectivity. rsc.org
N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the enantioselective annulation of keto-oxime ethers to construct tricyclic pyrrolo[1,2-a]indole derivatives bearing a chiral N-benzyloxyamine unit in excellent yields and enantioselectivities (exceeding 94% ee). acs.org These asymmetric strategies open new routes to chiral pyrrole-containing frameworks that are difficult to access through other means. researchgate.net
Derivatization Strategies of this compound
Derivatization of the this compound scaffold is crucial for tuning its biological and material properties. Modifications can be made at several positions: the carboxylate group, the nitrogen atom of the pyrrole ring, and the C4/C5 positions of the ring itself.
The ester functional group at the C2 position can be readily converted into other functionalities. For instance, hydrolysis of the methyl ester yields the corresponding 3-methyl-1H-pyrrole-2-carboxylic acid. This acid can then undergo condensation reactions with various amines to form a diverse library of pyrrole-2-carboxamide derivatives. nih.gov This amide formation is a key step in the synthesis of potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), which are being investigated for treating drug-resistant tuberculosis. nih.gov
The pyrrole ring itself is amenable to further substitution. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles like pyrrole, typically at the C5 position if it is vacant. This formyl group can then serve as a handle for further transformations, such as condensation with acetophenone (B1666503) derivatives to form chalcone-like structures. researchgate.net Additionally, Suzuki coupling reactions can be employed to attach aryl or pyridyl groups to the pyrrole core, for example, at the C4 position, to explore structure-activity relationships. nih.gov Another derivatization pathway involves the regioselective oxidation of pyrrole-2-carboxaldehydes to yield 3,4-disubstituted 3-pyrrolin-2-ones. nih.gov
Functionalization at the Pyrrole Nitrogen (N-substitution)
The nitrogen atom of the pyrrole ring in this compound can be readily functionalized through various N-substitution reactions. These modifications are crucial for altering the electronic properties of the pyrrole ring, modulating biological activity, and introducing points for further synthetic elaboration. Common N-substitution strategies include alkylation, arylation, and the introduction of protecting groups.
N-alkylation is typically achieved by treating the pyrrole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to the success of the reaction. For instance, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to deprotonate the pyrrole nitrogen, generating a nucleophilic pyrrolide anion that readily reacts with the alkyl halide.
N-arylation of pyrroles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between the pyrrole nitrogen and an aryl halide.
The introduction of an electron-withdrawing group on the nitrogen atom can significantly alter the reactivity of the pyrrole ring, favoring substitution at the C3 and C4 positions. sci-hub.se Common N-protecting groups that also serve as electron-withdrawing groups include sulfonyl groups (e.g., tosyl, mesyl) and carbamates (e.g., Boc, Cbz). researchgate.netacs.org These groups can be introduced by reacting the pyrrole with the corresponding sulfonyl chloride or chloroformate in the presence of a base. The SEM (2-(trimethylsilyl)ethoxymethyl) group is another useful protecting group that allows for deprotection under mild conditions. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-Alkyl pyrrole | A common method for introducing simple alkyl chains. |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl pyrrole | Buchwald-Hartwig amination is a key example. |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base | N-Sulfonyl pyrrole | Introduces an electron-withdrawing group, altering ring reactivity. sci-hub.se |
| N-Carbamoylation | Chloroformate (e.g., Boc2O, CbzCl), Base | N-Alkoxycarbonyl pyrrole | Provides a removable protecting group. acs.org |
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The presence of the electron-donating methyl group at C3 and the electron-withdrawing carboxylate group at C2 directs incoming electrophiles to specific positions on the ring. Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 or C5 position due to the greater stability of the resulting cationic intermediate. slideshare.net However, in the case of this compound, the C2 and C3 positions are already substituted, directing substitution to the C4 and C5 positions.
Halogenation Reactions
Halogenation of pyrroles can be achieved using various halogenating agents. wikipedia.org The regioselectivity of the reaction can be influenced by the choice of reagent and reaction conditions. For the bromination of pyrrole derivatives, reagents such as N-bromosuccinimide (NBS) and bromine (Br2) are commonly used. acs.org Selective bromination can be achieved under mild conditions using a DMSO/HBr system. researchgate.net The introduction of a bromine atom onto the pyrrole ring provides a handle for further functionalization through cross-coupling reactions.
Acylation and Formylation Reactions
Acylation of pyrroles is typically carried out under Friedel-Crafts conditions using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nsf.gov However, the high reactivity of the pyrrole ring can lead to polymerization under strongly acidic conditions. wikipedia.org Milder conditions, such as using a less reactive acylating agent or a weaker Lewis acid, are often preferred. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including pyrroles. nsf.gov This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. acs.org The regioselectivity of formylation on pyrrole-2-carboxylates can be controlled by the choice of formylating agent. acs.orgacs.org
Nitration and Sulfonation
Nitration of pyrroles is challenging due to their sensitivity to strong acids, which can lead to polymerization. quimicaorganica.org Milder nitrating agents, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride), are often used to avoid decomposition of the pyrrole ring. quimicaorganica.org Sulfonation of pyrroles can be achieved using the pyridine-sulfur trioxide complex (Py·SO3), which is a milder sulfonating agent than concentrated sulfuric acid. wikipedia.org
Reactions Involving the Ester Group (e.g., Hydrolysis, Transesterification, Amidation)
The ester group of this compound can undergo a variety of transformations to afford other functional groups.
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide, is common. Subsequent acidification then yields the carboxylic acid.
Transesterification , the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. Enzymatic methods for transesterification have also been developed, offering a milder and more selective alternative. nih.govnih.gov
Amidation involves the reaction of the ester with an amine to form an amide. This transformation can be achieved by direct aminolysis, although this often requires high temperatures and is more effective with primary amines. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent.
| Reaction | Typical Reagents | Product |
|---|---|---|
| Hydrolysis | Aqueous NaOH or KOH, followed by acid workup | 3-methyl-1H-pyrrole-2-carboxylic acid |
| Transesterification | Alcohol (R'OH), Acid or Base catalyst, or Lipase (B570770) nih.govnih.gov | Alkyl 3-methyl-1H-pyrrole-2-carboxylate |
| Amidation | Amine (R'R''NH), often via the carboxylic acid with coupling agents | 3-methyl-N-substituted-1H-pyrrole-2-carboxamide |
Cycloaddition Reactions and Annulation Strategies
While the aromatic character of pyrrole can make it a reluctant participant in cycloaddition reactions, appropriately substituted pyrroles can undergo such transformations. wikipedia.org N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can act as dienes in Diels-Alder reactions. wikipedia.org The reaction of N-arylpyrroles with benzynes, generated from diaryliodonium salts, can lead to Diels-Alder adducts. nih.gov Vinylpyrroles can also serve as dienes in cycloaddition reactions. nih.gov
Annulation strategies involve the construction of a new ring fused to the pyrrole core. These methods are powerful for the synthesis of complex polycyclic heterocyclic systems.
Iii. Chemical Reactivity and Reaction Mechanisms of Methyl 3 Methyl 1h Pyrrole 2 Carboxylate
General Reactivity of Pyrrole (B145914) Esters
Pyrrole esters, such as Methyl 3-methyl-1H-pyrrole-2-carboxylate, exhibit a nuanced reactivity profile governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing nature of the carboxylate group. The pyrrole ring is inherently aromatic and possesses a high electron density due to the participation of the nitrogen lone pair in the π-system. This makes the ring highly susceptible to electrophilic attack. However, the presence of an ester substituent at the C-2 position significantly modulates this reactivity.
Specific Reactions of the Pyrrole Ring in this compound
Electrophilic Pathways: In this compound, the C-2 and C-3 positions are occupied. The C-2 position holds the deactivating ester group, while the C-3 position has an activating methyl group. Electrophilic aromatic substitution is therefore directed towards the available C-5 and C-4 positions. The C-5 position is electronically favored for attack due to the directing influence of the nitrogen atom and greater stabilization of the intermediate carbocation.
Common electrophilic substitution reactions include halogenation and formylation. For instance, Vilsmeier-Haack formylation of pyrrole esters typically introduces a formyl group at an unsubstituted α-position. Halogenation with reagents like N-chlorosuccinimide (NCS) can introduce a chlorine atom onto the ring, with selectivity depending on the existing substituents and reaction conditions.
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Formylation | POCl₃, DMF | C-5 | 5-Formylpyrrole derivative |
| Chlorination | N-Chlorosuccinimide (NCS) | C-4 or C-5 | Chlorinated pyrrole derivative |
| Fluorination | Selectfluor | C-4 | Fluorinated pyrrole derivative acs.org |
This table is illustrative of typical reactions on substituted pyrrole esters; specific outcomes for this compound may vary.
Nucleophilic Pathways: While the electron-rich pyrrole ring is not generally susceptible to direct nucleophilic aromatic substitution, its reactivity can be altered. The N-H proton of the pyrrole ring is weakly acidic and can be removed by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles at the nitrogen or carbon atoms.
Furthermore, the pyrrole nucleus can participate in intramolecular nucleophilic reactions. Studies on N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates have shown that they can undergo intramolecular cyclization when treated with nucleophiles like hydrazine (B178648). ibm.com This process involves the nucleophilic attack of the hydrazine on the alkyne, facilitated by the electronic environment of the pyrrole ester system, leading to the formation of fused heterocyclic structures. ibm.com
The pyrrole ring can participate in free-radical reactions, although these are less common than ionic pathways. Research has shown that the pyrrole ring can act as an effective free-radical trap. acs.org Radical reactions can be initiated photochemically or by using radical initiators. One studied pathway involves the transition-metal-free direct arylation of N-methylpyrrole, which proceeds through the generation of a reactive free aryl radical that subsequently attacks the electron-rich pyrrole ring, primarily at the C-2 position. wikipedia.org
For this compound, a similar reaction would likely involve a radical species attacking the unsubstituted C-5 or C-4 positions. Free-radical halogenation, for example, using N-halosuccinimides under UV light or with a radical initiator, could potentially lead to substitution on the ring, though selectivity can be an issue. rsc.org The specific behavior of this compound in radical reactions is not extensively documented, but the general principles of radical addition to aromatic systems would apply.
The pyrrole ring can undergo several types of rearrangement reactions, often leading to ring expansion or contraction. A classic example is the Ciamician-Dennstedt rearrangement. psu.edu This reaction involves the treatment of a pyrrole with a dihalocarbene, typically dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base. rsc.org
The mechanism proceeds as follows:
Cyclopropanation: The dichlorocarbene undergoes a [2+1] cycloaddition with one of the double bonds of the pyrrole ring to form a bicyclic dichlorocyclopropane intermediate.
Ring Expansion: Aided by the nitrogen lone pair, the cyclopropane (B1198618) ring opens. This electrocyclic ring-opening process leads to the expansion of the five-membered pyrrole ring into a six-membered dihydropyridine (B1217469) intermediate.
Aromatization: Elimination of hydrogen chloride (HCl) from the intermediate results in the formation of a stable, aromatic 3-chloropyridine (B48278) derivative. rsc.org
This rearrangement provides a synthetic route from pyrroles to substituted pyridines. psu.edu Modern variations of this reaction utilize α-chlorodiazirines as carbene precursors, which can offer improved selectivity and avoid certain side reactions. acs.orgsigmaaldrich.com
Reactivity of the Ester Moiety
The methyl ester group of this compound is susceptible to hydrolysis, a characteristic reaction of carboxylic acid esters. This transformation can be carried out under either acidic or basic conditions.
Saponification (basic hydrolysis) is the more common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism:
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group.
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.
Protonation: An acidic workup is required in a final step to protonate the carboxylate salt and isolate the free 3-methyl-1H-pyrrole-2-carboxylic acid. rsc.org
This hydrolysis is a crucial step in many synthetic routes that use pyrrole-2-carboxylates as starting materials, for example, in the synthesis of 2-formyl pyrroles where the ester is hydrolyzed and then the resulting carboxylic acid is decarboxylated.
| Reaction Condition | Reagent(s) | Product |
| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ (acid workup) | 3-methyl-1H-pyrrole-2-carboxylic acid |
| Mild Basic Hydrolysis | K₂CO₃, MeOH/H₂O | 3-methyl-1H-pyrrole-2-carboxylic acid ibm.com |
Transesterification
Transesterification is a key reaction for modifying the ester functionality of pyrrole carboxylates, allowing for the synthesis of a diverse range of derivatives. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on the closely related compound, methyl 1H-pyrrole-2-carboxylate. Enzymatic catalysis, particularly with lipases, has proven to be an effective method for this transformation.
Research into the lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols has identified optimal conditions for achieving high yields. nih.gov The choice of enzyme and solvent plays a critical role in the reaction's success. For instance, Novozym 435 has been shown to be a highly efficient catalyst for the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl (B1604629) alcohol in toluene, achieving significantly higher yields compared to other lipases like Lipozyme TLIM and CRL. nih.gov The addition of molecular sieves can also enhance the conversion rate by removing water, which can shift the reaction equilibrium. nih.gov
The reaction conditions have been systematically optimized, including parameters such as lipase (B570770) load, substrate molar ratio, reaction temperature, and agitation speed, to achieve yields as high as 92%. nih.gov These findings suggest that this compound would likely undergo similar enzymatic transesterification reactions, providing a versatile route to novel pyrrole esters.
| Parameter | Condition/Variable | Observation |
|---|---|---|
| Lipase Type | Novozym 435, Lipozyme TLIM, CRL | Novozym 435 showed the highest activity (46% yield), while Lipozyme TLIM gave less than 3% yield. |
| Solvent | Toluene, n-Hexane, etc. | Toluene was found to be an effective solvent. Dioxane, CH3CN, DMF, ethanol (B145695), and DMSO were unsuitable. |
| Molecular Sieves | 0 to 1.5 g | Conversion increased from 22% to 61% when molecular sieves were increased from 0 to 1.0 g. |
| Substrate Molar Ratio (Ester:Alcohol) | Varied ratios | A molar ratio of 2:5 (methyl 1H-pyrrole-2-carboxylate to benzyl alcohol) resulted in a 22% yield. |
Formation of Acid Hydrazides
The ester group of this compound can readily react with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide, 3-methyl-1H-pyrrole-2-carbohydrazide. This reaction, known as hydrazinolysis, is a standard method for converting esters into hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds and other derivatives. nih.govresearchgate.net
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol, resulting in the formation of the stable acid hydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. nih.gov For example, the synthesis of novel pyrrole-based carbohydrazides has been achieved through the selective hydrazinolysis of the corresponding ethyl ester, demonstrating the viability of this transformation within the pyrrole system. nih.gov These resulting hydrazides can then be reacted with aldehydes or ketones to form hydrazones, further expanding their synthetic utility. nih.govresearchgate.net
Decarboxylative Reactions
Direct decarboxylation of an ester like this compound is not a typical reaction. Decarboxylation involves the removal of a carboxyl group, usually with the loss of carbon dioxide, a process that requires a carboxylic acid precursor. Therefore, a decarboxylative reaction of the title compound would necessitate a preliminary hydrolysis step to convert the methyl ester into 3-methyl-1H-pyrrole-2-carboxylic acid.
Studies on the decarboxylation of the parent pyrrole-2-carboxylic acid in strongly acidic solutions reveal that the reaction does not proceed through a simple dissociative mechanism. nih.gov Instead, it follows an associative pathway where a water molecule adds to the carboxyl group of the protonated pyrrole. nih.govresearchgate.net This protonation occurs at the C2 position of the pyrrole ring. The subsequent C-C bond cleavage leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates into carbon dioxide and H₃O⁺. nih.govresearchgate.net The necessity of this associative mechanism arises because the direct formation of CO₂'s high-energy conjugate acid is suppressed. nih.gov
| Aspect | Finding |
|---|---|
| Reaction Mechanism | Associative mechanism involving the addition of water to the carboxyl group. |
| Catalysis | The reaction is subject to acid catalysis in strongly acidic solutions. |
| Reactant State | Protonation of the pyrrole ring at the C2-position is a key step. |
| Rate-Determining Step | The initial hydration or nucleophilic attack of water at the carbonyl group. |
| Products | Pyrrole and protonated carbonic acid (which decomposes to CO₂ and H₃O⁺). |
Mechanistic Investigations of Key Transformations
Computational Elucidation of Reaction Pathways
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of pyrrole derivatives. researchgate.net For the decarboxylation of pyrrole-2-carboxylic acid, a key transformation related to this compound, computational models have provided detailed insights into the reaction pathways.
Kinetic and Thermodynamic Studies of Reaction Steps
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deeper insight into reaction mechanisms. For the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid, kinetic studies have shown that the reaction is first-order with respect to the substrate at a constant pH. researchgate.net The reaction rate constant increases as the pH decreases from 3 to 1 and rises more sharply in strongly acidic conditions (from pH 1 to 10 M HCl). researchgate.net
Furthermore, the measurement of the ¹³C-carboxyl kinetic isotope effect provides crucial mechanistic information. A significant isotope effect of 2.8% was observed in 4 M HClO₄, while it was negligible around pH 3. researchgate.net This supports the proposed mechanism where the species undergoing decarboxylation is the carboxylate ion protonated at the 2-position of the pyrrole ring, consistent with the computational findings. researchgate.net These experimental results are essential for validating the reaction pathways predicted by computational models and for understanding the factors that control the reactivity of these heterocyclic compounds.
Iv. Spectroscopic and Computational Analysis in Research on Methyl 3 Methyl 1h Pyrrole 2 Carboxylate
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools in modern chemistry for probing molecular structures. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR spectroscopy for Methyl 3-methyl-1H-pyrrole-2-carboxylate would show distinct signals for each unique proton environment. The spectrum is expected to reveal a broad singlet for the N-H proton, two doublets for the coupled protons on the pyrrole (B145914) ring (H-4 and H-5), a singlet for the ester methyl group (-OCH₃), and another singlet for the methyl group attached to the ring (C3-CH₃). The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR: Carbon NMR provides information on the number and type of carbon atoms. The spectrum for this compound would display seven distinct signals, corresponding to the five carbons of the pyrrole ring and the two carbons of the methyl carboxylate group. The carbonyl carbon of the ester would appear significantly downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between the H-4 and H-5 protons on the pyrrole ring, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-H | Proton | Broad singlet, ~8.0-9.5 | - |
| C2 | Carbon | - | ~120-125 |
| C3 | Carbon | - | ~125-130 |
| C4 | Carbon | - | ~110-115 |
| C5 | Carbon | - | ~115-120 |
| C=O | Carbon | - | ~160-165 |
| H4 | Proton | Doublet, ~6.0-6.5 | - |
| H5 | Proton | Doublet, ~6.8-7.2 | - |
| C3-CH₃ | Proton & Carbon | Singlet, ~2.2-2.5 | ~10-15 |
| O-CH₃ | Proton & Carbon | Singlet, ~3.7-3.9 | ~50-55 |
Note: These are predicted values based on typical chemical shifts for pyrrole derivatives; actual experimental values may vary.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the intact molecule. For this compound (C₇H₉NO₂), the nominal molecular weight is 139 g/mol . achemblock.com The spectrum also displays fragment ions, which provide structural clues. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For C₇H₉NO₂, the calculated exact mass is 139.06333 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique often used for polar molecules. In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 140.0711. This technique is particularly useful when coupling mass spectrometry with liquid chromatography (LC-MS). synhet.com
Table 2: Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight (Nominal) | 139 |
| Exact Mass (Calculated) | 139.06333 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp band around 1680-1720 cm⁻¹ is expected for the C=O stretch of the ester. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching vibrations for the aromatic ring and methyl groups would appear around 2900-3100 cm⁻¹.
FT-Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. horiba.com For a vibration to be Raman active, it must involve a change in the polarizability of the molecule. edinst.com The C=C bonds within the pyrrole ring would likely produce strong Raman signals. Raman spectroscopy is often less sensitive to polar functional groups like C=O compared to IR, but it provides complementary information, especially for the skeletal vibrations of the heterocyclic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1680 - 1720 (strong) |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. ijprajournal.com The pyrrole ring in this compound acts as a chromophore. The technique is used to analyze compounds with conjugated systems. The UV-Vis spectrum is expected to show absorption maxima characteristic of π → π* electronic transitions within the conjugated heterocyclic system. The position and intensity of these absorptions provide information about the extent of conjugation and the electronic nature of the molecule.
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for complementing experimental data, providing deeper insights into molecular properties that may be difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, calculating theoretical bond lengths and angles.
Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. These predicted spectra can be compared with experimental data to aid in the assignment of complex vibrational bands. Studies on similar molecules like pyrrole-2-carboxylic acid have successfully used DFT for this purpose. researchgate.net
Analyze Electronic Properties: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and reaction pathways.
By combining these advanced spectroscopic and computational approaches, researchers can achieve a thorough and unambiguous characterization of this compound.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand and predict how a ligand, such as a derivative of the pyrrole-2-carboxylate family, interacts with the binding site of a target protein. These studies are crucial for elucidating the structural basis of inhibition and for designing new, more potent inhibitors.
Research on various pyrrole derivatives has utilized molecular docking to explore their binding affinity against a range of important biological targets. For instance, studies on newly synthesized 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives identified them as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy. nih.gov Docking simulations revealed that these compounds fit well into the adenine (B156593) pocket of the enzymes. nih.gov Similarly, docking studies of oxadiazole-ligated pyrrole derivatives against the enoyl-ACP (CoA) reductase (ENR) enzyme, a target for antitubercular drugs, helped in identifying compounds with good binding affinity. nih.gov
In other research, pyrrole-based Schiff bases were evaluated as potential dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. mdpi.com Furthermore, computational studies on thieno[3,2-b]pyrrole derivatives have been performed to simulate their binding modes with Lysine-specific demethylase 1 (LSD1), a promising anticancer target. nih.gov These docking simulations provide critical information on binding energies and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the binding of an EGFR inhibitor was stabilized by a hydrogen bond with Met769 and hydrophobic contacts with Lue694, Ala719, and Leu820. nih.gov
| Derivative Class | Target Protein(s) | Key Findings from Docking Studies | Example Binding Energy |
|---|---|---|---|
| 1H-Pyrrole, Pyrrolo[3,2-d]pyrimidines | EGFR, CDK2 | Compounds designed to fit essential pharmacophoric features of inhibitors; binding in the adenine pocket. nih.gov | -23.49 kcal/mol (Erlotinib vs. EGFR) nih.gov |
| Oxadiazole-ligated Pyrroles | Enoyl-ACP (CoA) reductase (ENR) | Helped to identify designed compounds with good binding affinity against the target enzyme. nih.gov | Not specified |
| Thieno[3,2-b]pyrrole derivatives | Lysine-specific demethylase 1 (LSD1) | Simulated probable binding modes between ligands and the LSD1 protein. nih.gov | Not specified |
| Pyrrole-cinnamic hybrids | Cyclooxygenase-2 (COX-2), Soybean Lipoxygenase (s-LOX) | Docking results on COX-2 were consistent with in vitro studies; compounds showed allosteric interactions with s-LOX. mdpi.com | Not specified |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-receptor interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex and provide insights into the conformational changes that occur upon ligand binding.
For pyrrole-based compounds, MD simulations have been employed to validate and refine the results of molecular docking studies. In a study on thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors, 100-nanosecond MD simulations were conducted. nih.gov These simulations helped to supplement the understanding of molecular interactions that contribute most significantly to the binding affinity. nih.gov Another study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, also targeting LSD1, used MD simulations to explore the binding modes of newly designed molecules. rsc.org The simulations revealed that the amino acid residue Asn535 plays a crucial role in stabilizing the inhibitors within the binding site. rsc.org Similarly, MD simulations of up to 50 ns were used to confirm that novel pteridinone inhibitors remained stable in the active site of the PLK1 protein, reinforcing the docking results. mdpi.com These studies demonstrate the power of MD simulations in confirming the stability of ligand-protein complexes and elucidating the key residues involved in maintaining the binding interaction over time.
| Derivative Class | Target Protein | Simulation Duration | Key Findings from MD Simulations |
|---|---|---|---|
| Thieno[3,2-b]pyrrole derivatives | LSD1 | 100 ns | Supplemented docking results by clarifying molecular interactions contributing to binding affinity. nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 | Not specified | Confirmed binding modes of designed inhibitors and identified Asn535 as a crucial stabilizing residue. rsc.org |
| Pteridinone derivatives | PLK1 | 50 ns | Showed that inhibitors remained stable in the active site, reinforcing docking predictions. mdpi.com |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the potency of new, untested molecules and guide the design of more effective compounds.
Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied to series of pyrrole derivatives. For a set of oxadiazole-ligated pyrrole compounds with anti-tubercular activity, 2D-QSAR models were developed using multiple linear regression (MLR), while 3D-QSAR models used k-nearest neighbor molecular field analysis (kNN-MFA). nih.gov The resulting models were statistically significant and were used to design new chemical entities with potentially improved activity. The 2D-QSAR model identified descriptors such as chiV3Cluster, XKAverage, and Rotatable Bond Count as being important for activity. nih.gov
In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were established for thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors. nih.govrsc.org These models demonstrated good statistical reliability and predictive power, with high q², r², and r²pred values. nih.govrsc.org The contour maps generated from these analyses provided visual insights into how steric, electrostatic, and other fields around the molecules impact their biological activity, thereby guiding the design of novel inhibitors. nih.govrsc.org For instance, a CoMFA model for LSD1 inhibitors showed a q² of 0.783 and an r² of 0.944, indicating a robust and predictive model. rsc.org
| Derivative Class | Target/Activity | QSAR Model(s) | Key Statistical Parameters | Key Findings/Descriptors |
|---|---|---|---|---|
| Oxadiazole-ligated Pyrroles | Anti-tubercular | 2D-MLR, 3D-kNN-MFA | 2D-MLR: r²= 0.9827, q²= 0.5754, pred_r²= 0.8392 nih.gov | Identified important descriptors like chiV3Cluster, XKAverage, T_O_O_5, and Rotatable Bond Count. nih.gov |
| Thieno[3,2-b]pyrrole derivatives | LSD1 Inhibition | 3D-QSAR | q² = 0.595, r² = 0.959, r²pred = 0.846 nih.gov | Model showed good predictive power and statistical reliability. nih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 Inhibition | CoMFA, CoMSIA | CoMFA: q² = 0.783, r² = 0.944, r²pred = 0.851; CoMSIA: q² = 0.728, r² = 0.982, r²pred = 0.814 rsc.org | Established models with good verification and prediction capabilities to guide new inhibitor design. rsc.org |
| Pyrrole carboxylic acid derivatives | COX-1/COX-2 Inhibition | FB-QSAR | Steric field contributed 29.8% (COX-1) and 19.4% (COX-2) to variance. Electrostatic field contributed 9.4% (COX-1) and 11.3% (COX-2). nih.gov | Steric and electrostatic fields were found to have a substantial influence on inhibitor activity. nih.gov |
V. Biological and Medicinal Chemistry Applications of Methyl 3 Methyl 1h Pyrrole 2 Carboxylate Derivatives
Antimicrobial Activities
The pyrrole (B145914) nucleus is a versatile pharmacophore that has been incorporated into numerous compounds demonstrating potent antimicrobial effects against a broad spectrum of pathogens.
Pyrrole derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different substituents onto the pyrrole ring has led to the development of compounds with significant antibacterial potential. nih.gov
For instance, a series of novel pyrrole derivatives connected with a thiazole (B1198619) moiety were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. jmcs.org.mxresearchgate.net One compound in this series demonstrated activity against E. coli that was equipotent to the standard drug Ciprofloxacin at a concentration of 100 μg/mL. jmcs.org.mxresearchgate.net Other research has focused on diphenyl pyrrole compounds, which exhibited noteworthy activity against drug-resistant Gram-positive and Gram-negative bacteria, in some cases comparable or superior to levofloxacin. researchgate.net Fused pyrrole systems have also been investigated, with certain pyrrolo[2,3-d]pyrimidine-based Schiff bases showing potent activity. One such derivative, PPR1b, produced a 29.0 mm inhibition zone against Bacillus subtilis, outperforming the standard antibiotic streptomycin. rsc.org
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm at 100 µg/mL) | Reference Drug (Activity) |
|---|---|---|---|
| Compound 3d jmcs.org.mxresearchgate.net | E. coli | 22 | Ciprofloxacin (22 mm) |
| Compound 3d jmcs.org.mxresearchgate.net | S. aureus | 21 | Ciprofloxacin (23 mm) |
| PPR1b rsc.org | B. subtilis | 29.0 | Streptomycin (23.5 mm) |
The development of novel antituberculosis agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds. nih.gov Numerous studies have demonstrated their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govmdpi.com
A notable derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have a minimum inhibitory concentration (MIC) of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov Another series of pyrrole-2-carboxamides showed exceptional activity, with many compounds exhibiting MIC values of less than 0.016 μg/mL. nih.gov Research into the specific cellular targets of these compounds has identified several key mycobacterial proteins. The mycobacterial membrane protein large 3 (MmpL3), which is essential for mycolic acid transport and cell wall formation, has been validated as a primary target for several classes of pyrrole-based inhibitors, including pyrrole-2-carboxamides and diphenyl pyrroles. nih.govnih.govrsc.org Other identified targets include the caseinolytic proteases (ClpP1P2) and DprE1, an enzyme involved in cell wall biosynthesis. mdpi.comnih.gov
| Compound/Derivative Class | M. tuberculosis Strain | MIC | Identified Target |
|---|---|---|---|
| ENBHEDPC nih.gov | H37Rv | 0.7 µg/mL | Not specified |
| Pyrrole-2-carboxamide (Compound 28) nih.gov | H37Rv | < 0.016 µg/mL | MmpL3 |
| BM212 nih.gov | H37Rv | Not specified | MmpL3 |
| Compound 13n nih.gov | H37Ra | 5 µM | ClpP1P2 |
| Compound 4j mdpi.com | MDR Strains | 16 µg/mL | DprE1 (putative) |
Certain derivatives of methyl 3-methyl-1H-pyrrole-2-carboxylate have also been explored for their antifungal activities. jmcs.org.mx Synthetic pyrroles and their fused forms have been shown to inhibit the growth of important human fungal pathogens. nih.gov In screening studies, new pyrrole-thiazole derivatives were tested against Aspergillus niger and Candida albicans. jmcs.org.mxresearchgate.net One compound, 3c, was found to be highly active against C. albicans, while another, 3e, showed activity comparable to the standard drug Clotrimazole against both fungal strains. jmcs.org.mx Structure-activity relationship studies suggest that the presence of a 4-hydroxyphenyl ring may be a key feature for potent activity against C. albicans. jmcs.org.mxresearchgate.net
| Compound | Fungal Strain | Activity (Zone of Inhibition in mm at 100 µg/mL) | Reference Drug (Activity) |
|---|---|---|---|
| Compound 3c jmcs.org.mx | C. albicans | 24 | Clotrimazole (21 mm) |
| Compound 3e jmcs.org.mxresearchgate.net | A. niger | 20 | Clotrimazole (20 mm) |
| Compound 3e jmcs.org.mxresearchgate.net | C. albicans | 21 | Clotrimazole (21 mm) |
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For antitubercular pyrrole derivatives, a primary mechanism involves the inhibition of MmpL3. nih.govnih.gov This protein is vital for transporting mycolic acids to the exterior of the mycobacterial cell, a critical step in the formation of the protective outer membrane. nih.gov By inhibiting MmpL3, these compounds disrupt cell wall biosynthesis, leading to bacterial death. nih.gov Other mechanisms identified for antibacterial pyrroles include the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for DNA replication. nih.gov Docking studies have also suggested the inhibition of UPPP (undecaprenyl pyrophosphate phosphatase) as a potential mechanism for some derivatives. researchgate.net
Antimalarial Research
The pyrrole scaffold is also present in compounds investigated for their potential to treat malaria, a disease caused by protozoan parasites of the genus Plasmodium.
Derivatives based on the pyrrole structure have demonstrated potent in vitro activity against various strains of Plasmodium falciparum, the deadliest species causing malaria in humans. This includes activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains. mdpi.com
One notable example is MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which showed strong activity against multiple P. falciparum strains with a mean 50% inhibitory concentration (IC50) of 20.9 nM. mdpi.com Importantly, MG3 showed no signs of cross-resistance with chloroquine. mdpi.com Another class of compounds, the pyrrolones, have also been extensively studied. nih.govnih.gov Modifications to a lead pyrrolone structure led to derivatives with improved in vitro antimalarial activities against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum. nih.govnih.gov These studies highlight the potential of the pyrrole core in developing new antimalarial agents to combat drug resistance. nih.gov
| Compound | P. falciparum Strain | IC50 (nM) | Reference Drug (IC50 in nM) |
|---|---|---|---|
| MG3 mdpi.com | D10 (CQ-S) | 12.1 | Chloroquine (11.0) |
| MG3 mdpi.com | Dd2 (CQ-R) | 29.9 | Chloroquine (155.0) |
| MG3 mdpi.com | K1 (CQ-R) | 21.2 | Chloroquine (380.0) |
| Pyrrolone Derivative (Compound 23) nih.gov | K1 (CQ-R) | 58 | Not specified |
Structure-Activity Relationship (SAR) Studies in Antimalarial Development
While direct studies on this compound as an antimalarial agent are not extensively documented, research into structurally related pyrrole derivatives, such as pyrrolones and pyrrole-2-carboxamides, has provided valuable insights into the structure-activity relationships (SAR) crucial for antimalarial activity. These studies underscore the importance of the pyrrole core and the influence of its substituents on efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov
A key finding in the development of pyrrolone-based antimalarials was the significant impact of substituents on the pyrrole ring. For instance, the methyl groups on the pyrrole core were identified as potential sites for cytochrome P450 (CYP)-mediated metabolism. nih.gov However, the removal of these methyl groups led to a substantial decrease in antimalarial activity, with a reported 20- to 25-fold loss of potency. nih.gov Conversely, replacing the methyl groups with ethyl groups did not significantly alter the activity. nih.gov This suggests that while the methyl groups may be metabolically labile, they are also crucial for the compound's interaction with its biological target.
Furthermore, attempts to replace the pyrrole ring with other five-membered heterocycles such as imidazole, pyrazole, triazole, thiazole, furan (B31954), or isoxazole (B147169) resulted in a dramatic reduction in antimalarial activity, with decreases ranging from 20- to 1000-fold. nih.gov This highlights the critical role of the pyrrole nucleus itself in the pharmacophore required for antimalarial efficacy.
In a separate line of research, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a target also relevant in infectious diseases. nih.gov SAR studies on these compounds revealed that the hydrogens on the pyrrole-2-carboxamide moiety are essential for potent activity. nih.gov For example, replacing the pyrrole hydrogen with a methyl group resulted in a roughly 50-fold reduction in activity. nih.gov The complete loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups. nih.gov These findings suggest that the hydrogen-bonding capacity of the pyrrole and amide nitrogens is critical for target engagement.
The table below summarizes key SAR findings for pyrrole derivatives in antimalarial and related infectious disease research.
| Modification of Pyrrole Core | Effect on Activity | Reference |
| Removal of methyl groups from pyrrole ring | ~20-25 fold loss in antimalarial activity | nih.gov |
| Replacement of methyl with ethyl groups on pyrrole ring | No significant change in antimalarial activity | nih.gov |
| Replacement of pyrrole with other heterocycles | ~20-1000 fold loss in antimalarial activity | nih.gov |
| Methylation of pyrrole nitrogen in pyrrole-2-carboxamides | ~50-fold reduction in anti-TB activity | nih.gov |
| Methylation of both pyrrole and amide nitrogens | Complete loss of anti-TB activity | nih.gov |
These SAR studies, while not directly on this compound, provide a strong rationale for its potential as a scaffold in antimalarial drug discovery. The presence of the 3-methyl group is likely a key determinant of activity, and the 2-carboxylate ester offers a site for further modification to optimize potency and pharmacokinetic properties.
Anticancer and Antitumor Potential
Derivatives of the methyl pyrrole-2-carboxylate scaffold have demonstrated significant potential as anticancer and antitumor agents. Research has focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines and to target specific pathways involved in tumor progression.
One notable area of investigation involves 5-methyl-2-carboxamidepyrrole-based compounds, which are structurally analogous to this compound (differing by an amide linkage in place of the ester). These derivatives have been designed and synthesized as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation and cancer. nih.gov Certain compounds in this series, such as 1f, 2b, 2c, and 2d, exhibited IC50 values in the low micromolar range against mPGES-1. nih.gov The dual inhibition of mPGES-1 and sEH presents a promising strategy for cancer therapy by simultaneously reducing pro-tumorigenic prostaglandins (B1171923) and stabilizing anti-inflammatory epoxyeicosatrienoic acids. nih.gov
In another study, novel pyrrole hydrazone derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Among the tested compounds, one derivative, 1C, showed selective and potent activity against human melanoma cells with an IC50 of 44.63 ± 3.51 μM. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the S phase, highlighting its potential as a cytotoxic agent. nih.gov
Furthermore, a series of tetrasubstituted pyrrole derivatives have been developed as mimetics of protein-protein interaction hot-spot residues, a novel approach in anticancer drug design. nih.gov One such derivative, a 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, displayed selective in vitro anticancer activity against melanoma cell lines. nih.gov A newer series of these tetrasubstituted pyrroles showed significant toxicity against human epithelial melanoma A375 cells, with IC50 values ranging from 10 to 27 μM. nih.gov
The table below presents a selection of pyrrole derivatives and their reported anticancer activities.
| Compound Class | Target/Mechanism | Cancer Cell Line | Activity (IC50) | Reference |
| 5-methyl-2-carboxamidepyrroles | mPGES-1/sEH inhibition | Human colorectal cancer | Low micromolar range | nih.gov |
| Pyrrole hydrazone (1C) | Apoptosis induction, S-phase arrest | Human melanoma (SH-4) | 44.63 ± 3.51 μM | nih.gov |
| Tetrasubstituted pyrroles | Protein-protein interaction mimicry | Human epithelial melanoma (A375) | 10 - 27 μM | nih.gov |
These findings underscore the versatility of the substituted pyrrole-2-carboxylate and carboxamide scaffold in the design of novel anticancer agents with diverse mechanisms of action.
Anti-inflammatory Properties
The pyrrole-2-carboxylate framework is a key structural motif in several established non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov This has spurred further research into novel derivatives of this scaffold for the development of new anti-inflammatory agents with improved efficacy and safety profiles.
Studies on substituted pyrrole carboxylic acids have demonstrated their potential to modulate inflammatory pathways. In one investigation, a series of eight substituted pyrrole carboxylic acids were evaluated for their anti-inflammatory activity in a carrageenan-induced edema model in rats. nih.gov Seven of these compounds provided protection ranging from 11% to 42% at a dose of 100 mg/kg, with indomethacin (B1671933) showing 45% activity at 10 mg/kg under similar conditions. nih.gov The same study also revealed that these compounds could inhibit trypsin-induced hydrolysis of bovine serum albumin, with inhibition ranging from 42% to 90% at a 1 mM concentration, suggesting an antiproteolytic mechanism that could contribute to their anti-inflammatory effects. nih.gov Furthermore, these derivatives exhibited membrane-stabilizing properties by protecting against heat-induced erythrocyte hemolysis. nih.gov
More recent research has focused on designing pyrrole derivatives as inhibitors of specific enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). A series of novel pyrrole derivatives and their cinnamic hybrids were developed as dual COX-2/LOX inhibitors. mdpi.com This dual-inhibition strategy is considered a safer alternative to traditional NSAIDs and selective COX-2 inhibitors. mdpi.com Within this series, certain hybrids demonstrated a promising combination of in vitro LOX and COX-2 inhibitory activities, with IC50 values in the micromolar and sub-micromolar ranges, respectively. mdpi.com
The table below summarizes the anti-inflammatory activities of selected pyrrole derivatives.
| Compound Class | Anti-inflammatory Model/Target | Key Findings | Reference |
| Substituted pyrrole carboxylic acids | Carrageenan-induced edema in rats | 11-42% protection at 100 mg/kg | nih.gov |
| Substituted pyrrole carboxylic acids | Trypsin-induced protein hydrolysis | 42-90% inhibition at 1 mM | nih.gov |
| Pyrrole-cinnamate hybrids | COX-2 and LOX inhibition | Dual inhibition with IC50 values in the µM and sub-µM range | mdpi.com |
The consistent anti-inflammatory activity observed across various derivatives of the pyrrole-2-carboxylate scaffold highlights its importance as a privileged structure in the development of new anti-inflammatory therapies.
Other Pharmacological Activities
Beyond their applications in antimalarial, anticancer, and anti-inflammatory research, derivatives of this compound have been explored for a range of other pharmacological activities, primarily through their ability to interact with specific receptors and enzymes.
The pyrrole scaffold has been successfully utilized to develop ligands that can modulate the function of various receptors. A notable example is the development of 2,4-disubstituted pyrroles as selective dopamine (B1211576) D4 receptor partial agonists. fau.de In this study, a series of piperazinylmethyl substituted pyrroles were synthesized and evaluated for their receptor binding and efficacy. One of the derivatives, an ethynylpyrrole, demonstrated selective binding to the D4 receptor and exhibited substantial ligand efficacy, with an EC50 of 1.9 nM. fau.de This activity profile is of interest for the potential treatment of conditions such as ADHD. fau.de
While not directly involving the 3-methyl-1H-pyrrole-2-carboxylate core, this research demonstrates the potential of the broader pyrrole class to be tailored into potent and selective receptor modulators. The specific substitution pattern on the pyrrole ring is crucial for achieving the desired receptor interaction and functional outcome.
The inhibition of enzymes is a major strategy in drug discovery, and derivatives of the pyrrole-2-carboxylate core have been investigated as inhibitors of several key enzymes.
As previously mentioned in the context of their anti-inflammatory and anticancer properties, 5-methyl-2-carboxamidepyrrole-based compounds have been identified as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov This dual activity is significant as both enzymes are involved in pathways that are dysregulated in various diseases.
In the field of infectious diseases, pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies led to the identification of compounds with potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL). nih.gov
Furthermore, pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. mdpi.com Certain pyrrole-cinnamate hybrids showed potent in vitro inhibition of both enzymes, with IC50 values for COX-2 inhibition as low as 0.55 μM. mdpi.com
The table below provides examples of enzyme inhibition by pyrrole derivatives.
| Enzyme Target | Compound Class | Key Findings | Reference |
| mPGES-1 / sEH | 5-methyl-2-carboxamidepyrroles | Dual inhibition with low micromolar IC50 values | nih.gov |
| MmpL3 | Pyrrole-2-carboxamides | Potent anti-TB activity (MIC < 0.016 μg/mL) | nih.gov |
| COX-2 / LOX | Pyrrole-cinnamate hybrids | Dual inhibition with sub-micromolar to micromolar IC50 values | mdpi.com |
These studies illustrate the broad potential of the pyrrole-2-carboxylate scaffold in developing selective and potent enzyme inhibitors for a variety of therapeutic applications.
Drug Discovery and Development Pipeline
The development of pyrrole-2-carboxamide derivatives as potent inhibitors of MmpL3 for the treatment of tuberculosis is a prime example of the potential of this scaffold. nih.gov The identification of compounds with high potency, low cytotoxicity, and good microsomal stability represents a significant step in the early stages of drug discovery. nih.gov Similarly, the characterization of 5-methyl-2-carboxamidepyrrole-based compounds as dual inhibitors of mPGES-1 and sEH for potential anticancer and anti-inflammatory applications showcases the continued exploration of this chemical space for novel therapeutic agents. nih.gov
The journey from a promising preclinical candidate to a marketed drug is long and arduous, involving extensive optimization of pharmacological and pharmacokinetic properties, as well as rigorous safety and efficacy testing in clinical trials. The diverse biological activities and favorable drug-like properties associated with the pyrrole-2-carboxylate core suggest that derivatives of this compound are likely subjects of ongoing and future drug discovery efforts. The National Cancer Institute (NCI) has cataloged compounds with a methyl 1-(pyrrole-1-carbonyl)pyrrole-2-carboxylate structure as part of its screening programs to identify new therapeutic agents, indicating interest from major research organizations. ontosight.ai The successful development of these or related compounds will depend on further optimization of their structure to achieve the desired balance of potency, selectivity, and safety required for clinical use.
Lead Compound Identification and Optimization
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. A "lead" is a chemical compound that has demonstrated pharmacological or biological activity and serves as a starting point for developing a new drug. Optimization involves synthetically modifying the lead to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. researchgate.net
For derivatives of the pyrrole-2-carboxylate scaffold, lead optimization often focuses on structure-activity relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how chemical structure affects biological activity. For instance, in the development of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) for treating tuberculosis, SAR studies revealed several key insights. nih.gov
Researchers found that modifications at various positions of the pyrrole ring significantly influenced the anti-TB activity. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was shown to greatly improve potency. nih.gov The nature of the substituent on the carboxamide portion of the molecule also proved crucial, with bulky groups like adamantyl leading to a more than 100-fold increase in potency compared to smaller groups. nih.gov
A key finding from these optimization studies was the importance of the hydrogen atoms on the pyrrole-2-carboxamide moiety. Replacing the pyrrole hydrogen with a methyl group resulted in a significant reduction in activity, and methylation of both the pyrrole and carboxamide hydrogens led to a complete loss of activity. This suggests that these hydrogen atoms are critical for binding to the target protein, likely through the formation of hydrogen bonds. nih.gov
The table below summarizes the impact of various substitutions on the anti-TB activity of a series of pyrrole-2-carboxamide derivatives, illustrating the process of lead optimization.
| Compound ID | R1 Group (on Pyrrole Ring) | R2 Group (on Carboxamide) | MIC (μg/mL) | Cytotoxicity IC50 (μg/mL) |
| 5 | H | Adamantyl | <0.016 | >64 |
| 12 | CH3 | Adamantyl | 3.7 | >64 |
| 13 | CH3 | Adamantyl (N-methylated) | >32 | >64 |
| 14 | 2-chlorophenyl | Adamantyl | 0.031 | >64 |
| 15 | 4-chlorophenyl | Adamantyl | 0.063 | >64 |
| 17 | 3-fluorophenyl | Adamantyl | <0.016 | >64 |
| 28 | 4-pyridyl (with EWG) | Adamantyl | <0.016 | >64 |
Data sourced from studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. MIC (Minimum Inhibitory Concentration) is a measure of anti-TB activity, with lower values indicating higher potency. IC50 (half maximal inhibitory concentration) for cytotoxicity indicates the concentration at which the compound is toxic to 50% of cells, with higher values being more favorable. nih.gov
These SAR studies are essential for refining a lead compound, enhancing its desired biological effects, and reducing unwanted properties, paving the way for further preclinical development. researchgate.net
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental to the development of any new drug. Pharmacokinetics describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, on the other hand, describes what the drug does to the body—its mechanism of action and the relationship between drug concentration and effect. frontiersin.org
For derivatives of this compound, these properties are heavily influenced by the nature of the chemical substituents introduced during the optimization process. For example, the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a molecule can significantly affect its absorption and distribution. In a study of novel pyrrole derivatives and their cinnamic hybrids as potential dual COX-2/LOX inhibitors, researchers performed in silico predictions of their ADMET properties at an early stage to identify candidates with favorable drug-like characteristics.
The metabolic stability of a compound is another critical pharmacokinetic parameter. It determines how quickly the drug is broken down by enzymes in the body, which in turn affects its half-life and duration of action. In the development of anti-TB pyrrole-2-carboxamides, candidates were evaluated for their stability in liver microsomes. One promising compound, Compound 32, demonstrated not only potent activity but also good microsomal stability, suggesting it would not be cleared too rapidly from the body. nih.gov
The table below presents some predicted ADMET properties for a series of pyrrole derivatives designed as anti-inflammatory agents.
| Compound ID | ClogP | Solubility (logS) | GI Absorption | BBB Permeant |
| 1 | 3.65 | -4.5 | High | Yes |
| 2 | 2.89 | -3.8 | High | Yes |
| 3 | 2.54 | -3.9 | High | Yes |
| 4 | 2.98 | -4.2 | High | Yes |
| 5 | 3.11 | -4.1 | High | No |
| 6 | 2.76 | -4.2 | High | No |
Data represents in silico predictions for novel pyrrole derivatives. ClogP is a measure of lipophilicity. Solubility is the predicted aqueous solubility. GI absorption and Blood-Brain Barrier (BBB) permeation are also predicted.
Pharmacodynamic considerations involve understanding how these derivatives interact with their biological targets. For instance, pyrrole derivatives have been investigated as inhibitors of various enzymes and receptors. nih.gov The potency and selectivity of these interactions are key determinants of their therapeutic effect and potential side effects. The anti-TB compound 32, for example, was shown to have excellent activity against its target (MmpL3) and almost no inhibition of the hERG K+ channel, which is an important consideration for cardiac safety. nih.gov
Toxicity and Safety Profile Considerations
The assessment of a compound's toxicity and safety profile is a non-negotiable aspect of drug development. Early identification of potential toxicity can save significant time and resources. For derivatives of this compound, toxicity is evaluated through a variety of in vitro and in vivo assays.
In vitro cytotoxicity assays are commonly used as an initial screen. These tests measure the toxicity of a compound against various cell lines, including both cancerous and healthy cells. For example, in the study of anti-TB pyrrole-2-carboxamides, the compounds were tested for cytotoxicity against mammalian cells. The most promising derivatives showed high potency against the tuberculosis bacterium (MIC < 0.016 μg/mL) but low cytotoxicity against mammalian cells (IC50 > 64 μg/mL), indicating a favorable therapeutic window. nih.gov
Another study investigating new pyrrole derivatives for potential antitumor activity evaluated their cytotoxicity against human adenocarcinoma cell lines (colon, breast, and ovary) and normal human umbilical vein endothelial cells (HUVECs). nih.gov This allows for an assessment of the compound's selectivity for cancer cells over healthy cells.
Beyond in vitro cell-based assays, toxicity can also be assessed in whole organisms. One study evaluated the toxicity of newly synthesized pyrrole derivatives on aquatic crustaceans, Artemia franciscana and Daphnia magna. mdpi.comresearchgate.net Such studies can provide preliminary data on the potential environmental impact and acute toxicity of new chemical entities.
The table below summarizes the cytotoxicity data for a selection of pyrrole derivatives against different organisms and cell lines.
| Compound ID | Test Organism/Cell Line | Toxicity Measurement | Result |
| Series 1, Cmpd 32 | Mammalian Cells | IC50 | > 64 μg/mL (Low Toxicity) |
| Series 2, Cmpd 4a | Daphnia magna | Lethality at 24h | < 35% (Non-toxic) |
| Series 2, Cmpd 4b | Daphnia magna | Lethality at 24h | > 80% (High Toxicity) |
| Series 2, Cmpd 4c | Artemia franciscana | Lethality at 48h | Moderate Toxicity |
| Series 2, Cmpd 4d | Human Colon Cancer (LoVo) | Cytotoxicity | Dose- and time-dependent |
Data is compiled from studies on various pyrrole derivatives. nih.govnih.gov
A thorough evaluation of the safety profile is essential before a compound can be considered for clinical trials. This includes assessing its potential for genotoxicity, cardiotoxicity, and other adverse effects.
Vi. Industrial and Material Science Applications of Methyl 3 Methyl 1h Pyrrole 2 Carboxylate
Use as an Intermediate in Organic Synthesis
The primary industrial application of Methyl 3-methyl-1H-pyrrole-2-carboxylate is its function as a key intermediate in the synthesis of more complex chemical structures. cymitquimica.comsynhet.com It serves as a starting material or a building block in multi-step reaction sequences designed to construct molecules with specific biological activities, such as antiviral or anticancer properties.
Research findings from patent literature demonstrate its utility in specific, advanced synthetic pathways. For instance, it is used in the synthesis of substituted pyrrolizine compounds, which are investigated for their therapeutic potential. google.com In one patented process, this compound is used to create a dihydropyrrolizine derivative, a core structure in various biologically active molecules. googleapis.com
Another documented application is its role in the development of potential antiviral agents, where it is synthesized from a tosylated precursor as part of a pathway to produce novel 1,3-di-oxo-indene compounds. google.com
Below are examples of reactions where this compound is used as a key reactant.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Transformation | Source |
|---|---|---|---|---|---|
| This compound | Potassium hexamethyldisilazane (B44280) (KHMDS) | 1,3-dibromopropane | N,N-dimethylformamide (DMF) | N-alkylation followed by intramolecular cyclization to form a pyrrolizine ring system. | google.com |
| Starting Material | Reagent | Solvent | Product | Key Transformation | Source |
|---|---|---|---|---|---|
| Methyl 3-methyl-1-tosyl-4,5-dihydro-1H-pyrrole-2-carboxylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (B95107) (THF) | This compound | Elimination reaction to form the aromatic pyrrole (B145914) ring. | google.com |
Contributions to Polymer Science and Material Development
Based on available scientific literature and patent databases, there are no specific, documented applications of this compound in the field of polymer science or material development. Its use as a monomer for polymerization or as a component in the synthesis of new materials has not been reported. The focus of its application remains within the synthesis of discrete small molecules rather than macromolecular structures.
Applications in Agrochemical Development
This compound is classified in chemical supplier catalogs as a potential intermediate for the synthesis of agrochemicals, such as pesticides. cymitquimica.comsynhet.com The pyrrole scaffold is a known component in some biologically active compounds used in agriculture. However, specific examples of commercial or developmental agrochemicals that utilize this compound as a direct precursor are not detailed in the public domain or scientific literature. Its role in this sector is therefore described in general terms, without reference to specific synthetic pathways or final products.
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation or esterification of pyrrole derivatives. For example:
- Friedel-Crafts Acylation: Reacting 3-methylpyrrole with methyl chlorooxoacetate in the presence of Lewis acids (e.g., AlCl₃) yields the ester .
- Esterification: Direct esterification of 3-methyl-1H-pyrrole-2-carboxylic acid with methanol under acidic catalysis (H₂SO₄ or HCl) is a viable route . Critical Factors:
- Temperature control (60–80°C) minimizes side reactions like over-acylation.
- Solvent choice (e.g., dichloromethane for Friedel-Crafts) affects reaction efficiency. Yields range from 45% to 78% depending on purification protocols (e.g., silica gel chromatography) .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.19 ppm (s, 3H, CH₃), δ 3.7–4.2 ppm (ester OCH₃), and aromatic protons between δ 6.7–7.8 ppm confirm the substituents .
- ¹³C NMR: Carbonyl (C=O) appears at ~165 ppm, with methyl groups at ~15–20 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations optimize the molecule’s geometry and identify electrophilic sites (e.g., carbonyl carbon).
- Frontier Molecular Orbitals (FMOs): The LUMO is localized on the ester carbonyl, explaining its susceptibility to nucleophilic attack .
- Example: Methyl ester hydrolysis to carboxylic acid under basic conditions aligns with computed activation energies (~25 kcal/mol) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The 3-methyl group hinders electrophilic substitution at the adjacent position, directing reactions to the 4- or 5-positions .
- Electronic Effects: Electron-withdrawing ester groups deactivate the pyrrole ring, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids at the 4-position .
- Case Study: Coupling with 6-(trifluoromethyl)pyridine-3-boronic acid achieves 78% yield using Pd(dppf)Cl₂/DMA at 115°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
